molecular formula C13H8Cl2N2 B15388746 3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B15388746
M. Wt: 263.12 g/mol
InChI Key: LSWMDIMFMXXPSG-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS No. 131947-29-0) is a bicyclic heteroaromatic compound with the molecular formula C₁₃H₈Cl₂N₂ and a molecular weight of 263.12 g/mol . The structure consists of an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 3 and a 4-chlorophenyl group at position 2. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacological activity, solubility, and pharmacokinetics.

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

3-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Cl2N2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H

InChI Key

LSWMDIMFMXXPSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazopyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on diverse scientific literature.

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Research indicates that imidazopyridine derivatives often act as inhibitors of key enzymes and receptors involved in disease processes.

  • Antimycobacterial Activity :
    • The compound has shown effectiveness against Mycobacterium tuberculosis and Mycobacterium smegmatis. Studies reveal that it can inhibit the electron transport chain in mycobacteria, demonstrating selective toxicity without affecting mitochondrial function in human cells. The IC50 values for related compounds indicate a promising range for therapeutic development .
  • Cholinesterase Inhibition :
    • Similar derivatives have displayed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have exhibited IC50 values ranging from 0.2 to 50.0 μM against AChE, indicating a strong correlation between structural modifications and enzyme inhibition efficacy .
  • Anticancer Properties :
    • The compound's derivatives have been evaluated for anticancer activity against various cancer cell lines, including HeLa and SMMC-7721. Certain modifications have led to enhanced potency, with some derivatives achieving IC50 values as low as 0.071 μM . The SAR studies suggest that electron-donating groups significantly enhance anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Key findings from SAR studies include:

  • Substitution Effects :
    • Halogen substitutions at specific positions on the phenyl ring significantly affect biological activity. For instance, bromine substitutions have been shown to decrease activity by up to 50-fold compared to chlorine substitutions .
  • Functional Groups :
    • The presence of electron-donating groups (e.g., methoxy) enhances the activity against cancer cells, while electron-withdrawing groups diminish it. This trend indicates that the electronic nature of substituents plays a crucial role in modulating biological effects .

Case Studies

Several case studies highlight the compound's potential applications:

  • Antitubercular Activity :
    • In a clinical trial setting, compounds structurally related to this compound were tested for their ability to reduce mycobacterial load in patients with tuberculosis. Results indicated a dose-dependent reduction in viable bacteria in sputum samples .
  • Neuroprotective Effects :
    • In vivo studies demonstrated that certain imidazopyridine derivatives could protect against organophosphate-induced AChE inhibition in animal models, suggesting potential therapeutic applications in neuroprotection and cognitive enhancement .

Comparison with Similar Compounds

Chloro vs. Carboxylic Acid Derivatives

  • The chlorine atom contributes to moderate lipophilicity (clogP ~3.2, estimated).
  • 3-Carbohydrazide substitution (e.g., compound 29 in ):
    • Structure: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbohydrazide.
    • Molecular weight: 287.07 g/mol ([M+H]+: 287.06942) .
    • Impact: The hydrazide group introduces hydrogen-bonding capacity, improving solubility but reducing passive membrane permeability.

Triazole and Pyrrole Substituents

  • 3-(1H-1,2,3-Triazol-4-yl) (compound 34 , ):
    • Synthesized via click chemistry, this derivative (MW: 310.73 g/mol) exhibits enhanced binding to the constitutive androstane receptor (CAR) due to the triazole’s π-stacking ability .

Substituent Variations at Position 2

While the 4-chlorophenyl group at position 2 is conserved in many analogs (e.g., compounds 15a–15g , ), other aryl groups are explored:

  • 2-(4-Bromophenyl) (compound 53 , ):
    • Bromine’s larger atomic radius increases steric hindrance, affecting receptor binding kinetics.
    • $^{13}\text{C NMR}$ δ 144.73 (aromatic carbons), distinct from chlorine’s deshielding effects .
  • 2-(Pyridin-2-yl) (compound 15e , ):
    • The pyridine moiety introduces basicity (pKa ~4.5), enhancing water solubility at physiological pH.

Modifications at Other Positions

Position 6 and 8 Substitutions

  • 6-Chloro-3-nitro derivatives ():
    • Example: 6-Chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine (7 ).
    • The trifluoropropylsulfonyl group drastically improves aqueous solubility (≥50 μM in PBS) while maintaining antileishmanial activity (IC₅₀: 0.8 μM) .
  • 8-Bromo substitution (compound 5 , ):
    • Bromine facilitates further functionalization via Suzuki-Miyaura coupling.

Methyl and Methoxy Groups

  • 3,7-Dimethyl substitution (): Structure: 2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride. Molecular weight: 292.05 g/mol.

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Activity/Property Reference
This compound 3-Cl, 2-(4-ClPh) 263.12 N/A (Structural lead)
2-(4-Chlorophenyl)-3-(1H-triazol-4-yl)imidazo[1,2-a]pyridine (34 ) 3-triazole 310.73 CAR agonist (EC₅₀: 120 nM)
6-Chloro-3-nitro-8-(pyridin-4-yl)-2-(trifluoropropylsulfonyl)imidazo[1,2-a]pyridine (7 ) 6-Cl, 8-pyridyl 469.77 Antileishmanial (IC₅₀: 0.8 μM)
2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride 3,7-Me 292.05 Improved CNS penetration

Table 2: Spectroscopic Data Comparison

Compound $^{1}\text{H NMR}$ (δ, ppm) HRMS ([M+H]+) Reference
This compound Not reported in evidence 263.12202 (Calc.)
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbohydrazide (29 ) Aromatic H: 7.85–8.25 (m) 287.06950 (Found)
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol OH: 9.82 (s); aromatic H: 7.45–8.10 (m) 244.68 (Molar mass)

Q & A

Q. What in silico tools prioritize derivatives for synthesis?

  • QSAR models (e.g., CoMFA) using descriptors like polar surface area (PSA) and topological polar surface area (TPSA) predict blood-brain barrier penetration for CNS targets . Machine learning (e.g., Random Forest) screens virtual libraries for ADME-Tox profiles, reducing synthetic workload by 40% .

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